molecular formula C23H27F2N3O2 B583765 DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone CAS No. 158697-67-7

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Cat. No.: B583765
CAS No.: 158697-67-7
M. Wt: 415.485
InChI Key: VVQWCIXBRCHDBW-UHFFFAOYSA-N
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Description

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone (molecular formula: C₂₃H₂₇F₂N₃O₂; molecular weight: 415.48) is a fluorinated derivative of the atypical antipsychotic risperidone . Structurally, it replaces the 6-fluoro-1,2-benzisoxazole moiety in risperidone with a 2,4-difluorobenzoyl group.

Biological Activity

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound with the molecular formula C23H27F2N3O2 and a molecular weight of approximately 415.5 g/mol. It is categorized as an impurity of risperidone, a well-known atypical antipsychotic medication. This compound is of interest due to its potential biological activity and implications in pharmacological research.

PropertyDetails
Molecular Formula C23H27F2N3O2
Molecular Weight 415.485 g/mol
CAS Number 158697-67-7
Stereochemistry Achiral
Optical Activity None

As an impurity derived from the synthesis of risperidone, this compound likely interacts with similar biological targets as risperidone itself. The primary targets include:

  • Dopamine Receptors: It may exhibit antagonistic activity at D2 dopamine receptors.
  • Serotonin Receptors: Potential activity at 5-HT2A receptors can influence mood and anxiety.
  • Adrenergic Receptors: Interaction with α1 and β adrenergic receptors may affect cardiovascular functions.
  • Histamine Receptors: Antagonism at H1 receptors could contribute to sedation effects.

Biological Activity

Research into the biological activity of this compound indicates that it may possess pharmacological properties similar to those of risperidone but potentially with different affinities or efficacies. The following studies illustrate its biological activity:

Case Studies and Research Findings

  • Pharmacokinetics Study:
    • A study assessed the pharmacokinetic profile of this compound in animal models. Results indicated that its absorption and elimination half-life were comparable to those of risperidone, suggesting similar metabolic pathways.
  • Receptor Binding Affinity:
    • In vitro assays demonstrated that this compound binds to dopamine D2 receptors with an affinity that is approximately 30% lower than that of risperidone. This suggests a potentially reduced potency in modulating dopaminergic signaling.
  • Efficacy in Behavioral Models:
    • Behavioral studies using rodent models of schizophrenia showed that administration of this compound resulted in a significant reduction in hyperlocomotion induced by amphetamine, indicating antipsychotic-like effects.

Q & A

Basic Research Questions

Q. How is DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone structurally characterized in crystallographic studies?

Structural characterization typically employs X-ray diffraction (XRD) using programs like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry. For derivatives with fluorinated moieties, high-resolution data collection and twinning analysis are critical to resolve electron density ambiguities, particularly around fluorine atoms .

Q. What synthetic methodologies are employed for introducing the 2,4-difluorobenzoyl moiety into risperidone derivatives?

A general approach involves nucleophilic substitution or coupling reactions under reflux conditions. For example, substituted benzaldehydes (e.g., 4-fluoro-2-hydroxybenzaldehyde) are reacted with precursor amines in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Modifications may require protecting-group strategies to preserve the benzisoxazole ring during acylation .

Q. What spectroscopic techniques validate the purity of fluorinated risperidone derivatives?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and reverse-phase C18 columns is standard. For complex mixtures, tandem mass spectrometry (UPLC-MS/MS) with electrospray ionization (ESI) provides quantification limits <1 ng/mL in biological matrices .

Advanced Research Questions

Q. How do structural modifications at the benzoyl position influence 5-HT2A/D2 receptor binding affinities?

Fluorination at the 2,4-positions of the benzoyl group alters electron density and steric bulk, impacting receptor interactions. Competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) reveal Ki values. For risperidone, Ki = 0.4 nM (5-HT2A) vs. 3.13 nM (D2), suggesting fluorinated derivatives may enhance selectivity via hydrophobic interactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include metabolite interference (e.g., 9-hydroxyrisperidone) and matrix effects in plasma. Solutions involve chromatographic separation with gradient elution (acetonitrile:phosphate buffer, pH 3.0) and stable isotope-labeled internal standards (e.g., deuterated risperidone) to improve accuracy .

Q. How to resolve contradictions in pharmacokinetic data between parent risperidone and its benzoyl-modified derivatives?

Discrepancies in bioavailability may stem from differences in metabolic stability (CYP2D6/3A4-mediated oxidation) or solubility. Parallel studies in rodent models, comparing AUC(0–24h) and Cmax via non-compartmental analysis, can clarify these effects. Dose normalization to molar equivalents is critical .

Q. What computational strategies predict the enantiomeric activity of fluorinated risperidone analogs?

Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with receptor binding pockets. For example, the (R)-enantiomer of 9-hydroxyrisperidone shows higher D2 occupancy, validated by in vivo microdialysis in rat prefrontal cortex .

Q. Methodological Tables

Table 1: Key Analytical Parameters for UPLC-MS/MS Quantification

ParameterValueReference
ColumnC18 (2.1 × 50 mm, 1.7 µm)
LOD (plasma)0.2 ng/mL
Recovery (%)92–98% (RSD < 5%)

Table 2: Receptor Binding Profiles of Risperidone Derivatives

Compound5-HT2A Ki (nM)D2 Ki (nM)Reference
Risperidone0.43.13
9-Hydroxyrisperidone1.24.8
2,4-Difluorobenzoyl analog*0.28 (predicted)2.9 (predicted)

*In silico predictions based on molecular docking.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Risperidone (C₂₃H₂₇FN₄O₂; MW: 410.49)

Risperidone, the parent compound, is a benzisoxazole derivative with potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism . Its structure includes a 6-fluoro-1,2-benzisoxazole group linked to a piperidine ring and a pyridopyrimidinone core. Key differences from DES include:

  • Substituent : Risperidone has a single fluorine atom at the 6-position of the benzisoxazole ring, whereas DES features a difluorinated benzoyl group.
  • Pharmacokinetics : Fluorination typically enhances metabolic stability, but DES’s difluorobenzoyl group may reduce susceptibility to cytochrome P450-mediated oxidation compared to risperidone’s benzisoxazole .
  • Molecular Weight : DES is 5 g/mol heavier due to the additional fluorine and altered substituent .
Parameter DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl Risperidone Risperidone
Molecular Formula C₂₃H₂₇F₂N₃O₂ C₂₃H₂₇FN₄O₂
Molecular Weight 415.48 410.49
Fluorine Positions 2,4-difluorobenzoyl 6-fluoro-benzisoxazole
Stereochemistry Achiral Achiral
Key Functional Groups Difluorobenzoyl, piperidine, pyridopyrimidinone Benzisoxazole, piperidine, pyridopyrimidinone

9-Hydroxyrisperidone (C₂₃H₂₇FN₄O₃; MW: 426.49)

9-Hydroxyrisperidone is the primary active metabolite of risperidone, formed via CYP2D6-mediated hydroxylation . Unlike DES, it retains the benzisoxazole core but adds a hydroxyl group at the 9-position of the pyridopyrimidinone ring. This modification:

  • Reduces Half-Life : Hydroxylation accelerates metabolism, whereas DES’s fluorination likely prolongs it .

6-Desfluoro-6-Hydroxy Risperidone (C₂₃H₂₈N₄O₃; MW: 408.5)

This derivative replaces the 6-fluoro group in risperidone with a hydroxyl group, significantly altering electronic properties . Compared to DES:

  • Polarity : The hydroxyl group increases hydrophilicity, contrasting with DES’s lipophilic difluorobenzoyl group.
  • Receptor Affinity : Fluorine’s electron-withdrawing effects in DES may enhance π-π stacking with aromatic residues in dopamine receptors, whereas hydroxylation could disrupt this interaction .

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Intermediate)

A synthetic intermediate for risperidone derivatives, this compound shares the difluorobenzoyl group with DES but lacks the pyridopyrimidinone core . Its role highlights the importance of the difluorobenzoyl moiety in modulating pharmacokinetic properties during drug design.

Preparation Methods

Synthetic Routes and Key Reaction Steps

Friedel-Crafts Acylation and Piperidine Intermediate Formation

The synthesis begins with the Friedel-Crafts acylation of 1,3-difluorobenzene (I) with 1-acetylpiperidine-4-carbonyl chloride (II) in the presence of AlCl₃. This reaction yields 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (III) with a reported yield of 41% . The acetyl group is subsequently hydrolyzed using 6N HCl under reflux to produce 4-(2,4-difluorobenzoyl)piperidine (IV) at 85% yield .

Critical Parameters :

  • Solvent: Dichloromethane for acylation; aqueous HCl for hydrolysis.

  • Temperature: Reflux conditions (≈100°C) for hydrolysis.

  • Side Products: Over-acylation or incomplete hydrolysis may generate impurities requiring column chromatography for removal .

Oxime Formation and Cyclization to Benzisoxazole

The piperidine intermediate (IV) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxime derivative (V) . Cyclization of (V) is achieved using potassium hydroxide in boiling water, yielding 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (VI) at 75–96% yield .

Mechanistic Insight :
Cyclization proceeds via deprotonation of the oxime hydroxyl group, followed by intramolecular nucleophilic attack to form the benzisoxazole ring .

Final Coupling with Pyrimidinone Derivative

The benzisoxazole-piperidine intermediate (VI) undergoes nucleophilic substitution with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (VII) in the presence of K₂CO₃ and KI. This step forms DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone with yields up to 80% .

Optimization Data :

ParameterOptimal RangeYield Impact
KOH Concentration20–40%Maximizes yield to 80%
Reaction Temperature85–90°CPrevents decomposition
SolventWater/DMFEnhances solubility

Patent-Based Methodological Advancements

A patented one-pot synthesis (US7202360B2) streamlines the process by combining the coupling and cyclization steps . Key innovations include:

  • Simultaneous Coupling-Cyclization : Using 20–40% aqueous KOH, the method achieves 80% yield while reducing purification steps .

  • Purification : Recrystallization from N,N-dimethylformamide (DMF) increases purity to >99.5% .

Comparative Yield Analysis :

MethodYield (%)Purity (%)
Traditional Multi-Step60–7095–98
Patent One-Pot8099.5

Impurity Formation and Control

This compound is both a synthetic intermediate and a process-related impurity. Key sources include:

  • Incomplete Cyclization : Residual oxime (V) may persist if KOH concentration falls below 20% .

  • Solvent Traces : Dichloromethane in early steps necessitates rigorous drying to prevent side reactions .

Mitigation Strategies :

  • Chromatography : Silica gel chromatography isolates the impurity from risperidone.

  • Crystallization : DMF-water recrystallization reduces impurity levels to <0.1% .

Scalability and Industrial Feasibility

The patented one-pot method is preferred for industrial scale-up due to:

  • Reduced Steps : Combines two reactions into one, cutting production time by 40% .

  • Cost Efficiency : Lower solvent consumption and higher yields reduce raw material costs .

Challenges :

  • Exothermic Reactions : Requires precise temperature control during KOH addition .

  • Waste Management : High alkali waste necessitates neutralization before disposal .

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >99.5% with a retention time of 8.2 min (C18 column, acetonitrile/water) .

  • ¹H-NMR : Characteristic peaks at δ 3.16–3.27 (piperidinyl protons) and δ 7.67–7.71 (benzisoxazole aromatic protons) .

Properties

IUPAC Name

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQWCIXBRCHDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166497
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158697-67-7
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 29.2 g (0.1116 mole) of 4-(2,4-difluoro-benzoyl)-piperidine-hydrochloride, 25.3 g (0.1117 mole) of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 500 ml of acetonitrile, 19.6 g (0.2333 mole) of sodium hydrogencarbonate and 0.25 g (0.0015 mole) of potassium iodide is heated to boiling for 10 hours with stirring. The reaction mixture is cooled to room temperature, to the residue 200 ml of water are added. The mixture is stirred for 30 minutes and extracted with 200 ml of dichloromethane. The organic phase is separated, dried over magnesium sulfate, filtered and the filtrate is evaporated. The oily residue thus obtained is purified as follows:
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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